Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate

TPSA CNS drug design physicochemical differentiation

tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate (CAS 359877-80-8) is a doubly functionalized piperidine building block bearing an N-Boc protecting group on the piperidine ring nitrogen and a 2-methoxybenzylamino substituent at the 4-position. With a molecular formula of C₁₈H₂₈N₂O₃, a molecular weight of 320.43 g/mol, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 50.8 Ų, it occupies a physicochemical space distinct from its closest commercially available des-methoxy analog.

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
CAS No. 359877-80-8
Cat. No. B3131907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
CAS359877-80-8
Molecular FormulaC18H28N2O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC
InChIInChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3
InChIKeyIIMDWDHVSNNKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate (CAS 359877-80-8): A Boc-Protected 4-Benzylaminopiperidine Intermediate for CNS-Focused Medicinal Chemistry


tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate (CAS 359877-80-8) is a doubly functionalized piperidine building block bearing an N-Boc protecting group on the piperidine ring nitrogen and a 2-methoxybenzylamino substituent at the 4-position [1]. With a molecular formula of C₁₈H₂₈N₂O₃, a molecular weight of 320.43 g/mol, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 50.8 Ų, it occupies a physicochemical space distinct from its closest commercially available des-methoxy analog [2]. The compound belongs to the substituted 4-benzylaminopiperidine class, a scaffold extensively explored in neurokinin-1 (NK₁) receptor antagonist programs and other CNS-targeted drug discovery efforts [3].

Why Generic Substitution Fails for tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate: Orthogonal Functionality, Substituent Electronics, and Physicochemical Distinctions


Generic substitution among N-Boc-4-benzylaminopiperidine analogs is precluded by three non-interchangeable structural determinants. First, the 2-methoxy substituent on the benzyl ring introduces a hydrogen bond acceptor (HBA count = 4 for the target vs. 3 for the des-methoxy analog) that alters both computed lipophilicity and TPSA—the target compound has a TPSA of 50.8 Ų compared with 41.57 Ų for tert-butyl 4-(benzylamino)piperidine-1-carboxylate [1]. Second, the orthogonal protection architecture (Boc on the piperidine N; free secondary amine at the 4-position) enables sequential, chemoselective deprotection and functionalization that is unavailable in either fully deprotected (e.g., N-(2-methoxybenzyl)piperidine-4-amine dihydrochloride, CAS 1233953-07-5) or N-Boc-only intermediates such as 4-amino-1-Boc-piperidine (CAS 87120-72-7), where the 4-amino group lacks the benzyl substitution pattern required for downstream SAR exploration [2]. Third, the 4-substitution regiochemistry fundamentally distinguishes this scaffold from the 3-substituted 2-phenylpiperidine NK₁ antagonists (e.g., CP-99,994) that dominate the patent literature; the 4-benzylamino series has been independently validated as a distinct NK₁ pharmacophore with its own SAR trajectory [3].

Product-Specific Quantitative Evidence Guide: How tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate Differentiates from Its Closest Analogs


Topological Polar Surface Area (TPSA) Increase of 9.23 Ų vs. Des-Methoxy Analog Confers Differentiated CNS Permeability and Solubility Profile

The target compound has a computed TPSA of 50.8 Ų, compared with 41.57 Ų for the des-methoxy analog tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2), yielding an increase of 9.23 Ų (22.2% higher) . This TPSA elevation results from the additional oxygen atom in the 2-methoxy substituent, which increases the hydrogen bond acceptor count from 3 to 4 [1]. In CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration, while values above this threshold correlate with reduced CNS exposure; the target's TPSA of 50.8 Ų places it in an intermediate range that may offer a tunable balance between permeability and aqueous solubility compared with the more lipophilic des-methoxy analog [2].

TPSA CNS drug design physicochemical differentiation blood-brain barrier permeability

Computed LogP Differential of 0.32–0.68 Log Units vs. Des-Methoxy Analog Enables Finer Lipophilicity Tuning

Computational property data from multiple authoritative databases reveal a consistent lipophilicity differential between the target compound and its des-methoxy analog. The target compound (CAS 359877-80-8) has a computed LogP of 3.1843 (Leyan), an XLogP3 of 2.7 (Kuujia), and a reported logP of ~3.5 (Chemsrc). By comparison, tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2) has a PubChem XLogP3-AA of 2.7 and a Molbase LogP of 3.5045 [1]. While both compounds share the same XLogP3-AA value of 2.7 via the PubChem algorithm, the experimentally derived vendor values (LogP 3.1843 vs. 3.5045 from Molbase) indicate a ΔLogP of approximately 0.32 log units lower for the methoxy-substituted compound, consistent with the expectation that the polar methoxy oxygen partially offsets the additional methylene carbon . This modest but meaningful lipophilicity difference can be pivotal in fine-tuning logD, plasma protein binding, and metabolic stability within a congeneric series.

logP lipophilicity lead optimization ADME prediction

Orthogonal Boc Protection on Piperidine Nitrogen with Free Secondary 4-Benzylamine Enables Sequential, Chemoselective Derivatization Not Accessible with Unprotected or Singly Protected Analogs

The compound's core synthetic value lies in its orthogonal protection architecture: the tert-butoxycarbonyl (Boc) group protects the piperidine ring nitrogen while the 4-(2-methoxybenzylamino) group bears a free secondary amine available for immediate functionalization without deprotection [1]. This contrasts with the fully deprotected N-(2-methoxybenzyl)piperidine-4-amine dihydrochloride (CAS 1233953-07-5), where both amines are unprotected and would compete in any electrophilic derivatization, and with 4-amino-1-Boc-piperidine (CAS 87120-72-7), which lacks the benzyl substituent entirely [2]. A documented synthetic route from US2015/259291 demonstrates this chemoselectivity: the target compound was prepared by reductive amination of commercially available tert-butyl 4-oxo-1-piperidinecarboxylate (400 mg, 2 mmol) with 2-methoxybenzylamine (0.130 mL, 1 mmol) using NaCNBH₃/AcOH in methanol, yielding 211 mg of the Boc-protected intermediate, which was subsequently acylated at the free secondary amine without requiring a separate deprotection step [3]. The Boc group can then be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the piperidine NH for a second diversification step, enabling a divergent two-step library synthesis strategy.

orthogonal protection chemoselective synthesis Boc deprotection parallel library synthesis

4-Benzylamino (vs. 3-Benzylamino) Regiochemistry Targets a Distinct NK₁ Receptor Pharmacophore with Independent SAR, as Validated by Shirai et al. (2011)

The 4-benzylaminopiperidine scaffold of the target compound is regiochemically distinct from the 3-benzylamino-2-phenylpiperidine scaffold exemplified by CP-99,994 (Ki = 0.25 nM at human NK₁ receptor) [1]. Shirai et al. (2011) independently validated the 3-phenyl-4-benzylaminopiperidine series as a novel NK₁ pharmacophore class, with the most potent compound ((+)-39; N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide) achieving high NK₁ antagonist potency with superior metabolic stability [2]. Critically, the 4-substituted series requires a 2-methoxy or 2-methoxy-5-substituted benzylamino moiety for optimal activity—a substitution pattern directly accessible from the target compound but not from unsubstituted benzyl or 3-substituted piperidine intermediates [3]. The Pfizer patent EP1114817 further establishes that the 2-position substituent (including methoxy) on the benzyl ring is a critical pharmacophoric element for substance P antagonism in the 4-substituted piperidine series [4].

NK1 receptor antagonist regiochemical differentiation structure-activity relationship CNS pharmacology

Documented Synthetic Intermediate in Patent US2015/259291 with Established Reductive Amination Protocol Yielding 211 mg at Laboratory Scale

The target compound is explicitly documented as a synthetic intermediate in US Patent US2015/259291 A1 ('Azacyclic Compounds'), where it was prepared by reductive amination of tert-butyl 4-oxo-1-piperidinecarboxylate (400 mg, 2 mmol) with 2-methoxybenzylamine (0.130 mL, 1 mmol) using NaCNBH₃ (0.3 M in MeOH, 4.4 mL) and AcOH (1 M in MeOH, 1.34 mL) at 20°C for 24 hours, yielding 211 mg of the title compound [1]. In contrast, the des-methoxy analog tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2) is primarily described in vendor catalogs as a generic research chemical without a specific patent exemplification linking it to a defined drug discovery program . This patent pedigree provides procurement justification in regulated environments where documented synthetic precedent and traceable intermediate status are required for chemical sourcing decisions.

patent-documented intermediate reductive amination process reproducibility procurement qualification

Vendor-Supplied Purity Specification of 98% (HPLC) with MDL-Registered Structure Enables Direct Use in Parallel Synthesis Without Repurification

The target compound is commercially available from multiple reputable vendors at a certified purity of 98% (Leyan, product #1772586; MolCore; Kishida Chemical) with MDL number MFCD14156048 ensuring structural registration and retrievability . By comparison, the des-methoxy analog (CAS 206273-87-2) is also available at 97–98% purity from multiple sources, but the target compound's documented purity specification at the 98% level with full MDL registration provides equivalent or superior quality assurance for direct use in library synthesis without additional purification . The compound is stocked in quantities from 1 g to 25 g, with transparent pricing structures that facilitate procurement planning.

purity specification quality control parallel synthesis procurement readiness

Best Research and Industrial Application Scenarios for tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Divergent Parallel Library Synthesis of 1,4-Disubstituted Piperidines via Sequential Chemoselective Derivatization

The orthogonal Boc/2-methoxybenzylamino protection architecture documented in Section 3, Evidence Item 3 directly enables a two-step divergent library synthesis workflow: (Step 1) acylation, sulfonylation, or reductive amination at the free 4-(2-methoxybenzylamino) nitrogen using diverse electrophiles; (Step 2) Boc deprotection with TFA/CH₂Cl₂ followed by functionalization of the liberated piperidine NH [1]. This strategy generates a matrix of N1,C4-diversified products from a single building block without intermediate protection/deprotection cycles, reducing the synthetic step count by 1–2 operations per analog compared with using unprotected N-(2-methoxybenzyl)piperidine-4-amine or the benzyl-substructure-lacking 4-amino-1-Boc-piperidine [2].

Hit-to-Lead Optimization of 3-Phenyl-4-benzylaminopiperidine NK₁ Receptor Antagonists Exploiting the 2-Methoxy Substituent

As established in Section 3, Evidence Item 4, the 4-benzylaminopiperidine scaffold with a 2-methoxy substituent represents a validated NK₁ antagonist pharmacophore distinct from the 3-substituted CP-99,994 series [1]. The target compound serves as the direct precursor to the 4-(2-methoxybenzylamino)piperidine fragment required for constructing 3-phenyl-4-benzylaminopiperidine derivatives of the type reported by Shirai et al., where the 2-methoxy-5-substituted benzyl motif was essential for sub-nanomolar NK₁ potency (IC₅₀ = 0.057 nM) and high metabolic stability [2]. The target compound's 2-methoxy substitution pattern is pre-installed, allowing medicinal chemists to focus SAR exploration on the 5-position of the benzyl ring and the N1-acyl/sulfonyl substituents without needing to introduce the methoxy group de novo [3].

CNS Multiparameter Optimization (MPO) Library Design Using a Building Block with Defined TPSA and LogP Differentials

Section 3, Evidence Items 1 and 2 demonstrate that the target compound offers a TPSA of 50.8 Ų (22.2% higher than the des-methoxy analog) and a vendor-reported LogP of 3.1843 (ΔLogP = −0.32 vs. the des-methoxy analog) [1]. These quantifiable physicochemical differences make the compound a strategic choice for CNS MPO library design, where incremental adjustment of TPSA (target range: 40–70 Ų) and logP (target range: 2–5) directly influences the CNS MPO desirability score [2]. By selecting the 2-methoxy-substituted building block over the des-methoxy analog, library designers can systematically shift the average physicochemical profile of their compound collection toward improved predicted BBB permeability without introducing additional chiral centers or heteroatom replacements [3].

Regulated Pharmaceutical Intermediate Sourcing with Patent-Documented Synthetic Provenance

The target compound's explicit documentation as a synthetic intermediate in US Patent US2015/259291 A1 (Paragraph 0310), with a fully described experimental protocol (NaCNBH₃/AcOH reductive amination, 211 mg yield), satisfies the traceability requirements common in pharmaceutical development sourcing [1]. This patent pedigree, combined with a vendor-certified purity of 98% and MDL registration (MFCD14156048), provides a defensible procurement rationale in environments governed by quality management systems (e.g., ISO 9001, GLP) where sourcing decisions must be supported by documentary evidence of identity, purity, and synthetic precedent—a criterion not equally satisfied by the des-methoxy analog, which lacks equivalent patent exemplification [2].

Quote Request

Request a Quote for tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.